molecular formula C12H12N2O2 B1630782 1-(4-Nitrophenyl)cyclopentanecarbonitrile CAS No. 91392-33-5

1-(4-Nitrophenyl)cyclopentanecarbonitrile

Cat. No. B1630782
CAS RN: 91392-33-5
M. Wt: 216.24 g/mol
InChI Key: ANLABNUUYWRCRP-UHFFFAOYSA-N
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Description

“1-(4-Nitrophenyl)cyclopentanecarbonitrile” is a chemical compound with the molecular formula C12H12N2O2 . It has a molecular weight of 216.24 .


Molecular Structure Analysis

The molecular structure of “1-(4-Nitrophenyl)cyclopentanecarbonitrile” consists of a cyclopentane ring attached to a carbonitrile group and a 4-nitrophenyl group . The InChI string representation of the molecule is InChI=1S/C12H12N2O2/c13-9-12(7-1-2-8-12)10-3-5-11(6-4-10)14(15)16/h3-6H,1-2,7-8H2 .


Physical And Chemical Properties Analysis

The compound has a predicted density of 1.22±0.1 g/cm3 and a predicted boiling point of 392.8±35.0 °C .

Scientific Research Applications

Catalytic Activity in Organic Reactions

One study presents the synthesis and characterization of new soluble peripherally tetra-substituted Co(II) and Fe(II) phthalocyanines, demonstrating their catalytic activity in the oxidation of cyclohexene. These complexes show promising results, with the Fe(II) phthalocyanine complex notably oxidizing cyclohexene to 2-cyclohexene-1-ol as the major product, highlighting the potential of nitrophenyl-based compounds in catalysis (Saka, Çakır, Bıyıklıoğlu, & Kantekin, 2013).

Synthesis of Novel Compounds

Another research effort involved the synthesis of 4-nitro- and 4-cyano-dihydropyrroles and pyrroles using doubly activated cyclopropanes as synthetic precursors. This method showcases the versatility of nitrophenyl compounds in synthesizing densely functionalized pyrroles, contributing to the field of organic synthesis (Wurz & Charette, 2005).

Material Science and Surface Modification

In the realm of material science, a study described the grafting of 4-nitrophenyl groups on carbon and metallic surfaces without electrochemical induction. This process allows for the spontaneous formation of a multilayer coating, underscoring the significance of nitrophenyl derivatives in modifying material surfaces for various applications (Adenier et al., 2005).

Safety And Hazards

The compound is classified as hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 2 . It is advised to avoid release to the environment and to collect spillage . In case of accidental release, it is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and to use personal protective equipment .

properties

IUPAC Name

1-(4-nitrophenyl)cyclopentane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c13-9-12(7-1-2-8-12)10-3-5-11(6-4-10)14(15)16/h3-6H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLABNUUYWRCRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40402261
Record name 1-(4-nitrophenyl)cyclopentanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Nitrophenyl)cyclopentanecarbonitrile

CAS RN

91392-33-5
Record name 1-(4-nitrophenyl)cyclopentanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-nitrophenyl)cyclopentane-1-carbonitrile
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Record name 1-(4-Nitrophenyl)cyclopentanecarbonitrile
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YYP937JH7
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Synthesis routes and methods

Procedure details

To 79.2 g (1.65 m) of 50% sodium hydride suspended in 750 ml DMSO was added dropwise a mixture of 121.6 g (0.75 mole) p-nitrophenylacetonitrile and 161.7 ml (0.75 mole) 1,4 dibromobutane in 750 ml of a 50:50 mixture of DMSO, diethyl ether. The temperature was held between 25°-30° C. The reaction mixture was stirred at room temperature overnight then cooled to 10° C. Thirty-eight ml of isopropanol was added followed by the cautious addition of 2.8 l of water. Air was bubbled through the black reaction mixture to remove most of the ether. Black solid was filtered and taken up in diethyl ether. The ether solution was washed two times with 2 N HCl and two times with brine, dried over MgSO4, and concentrated in vacuo. The resulting dark solid was extracted six times with boiling hexane. The hexane solution was concentrated to a small volume to yield 127.5 g of product, melting point 76°-77° C.
Quantity
79.2 g
Type
reactant
Reaction Step One
Quantity
121.6 g
Type
reactant
Reaction Step Two
Quantity
161.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
750 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
2.8 L
Type
solvent
Reaction Step Five
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0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.